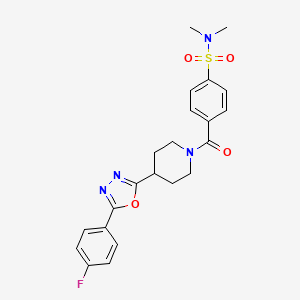

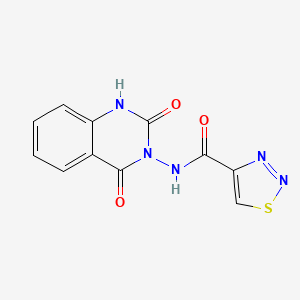

![molecular formula C21H19ClN4OS B2507683 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide CAS No. 894048-52-3](/img/structure/B2507683.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide” is a compound with a molecular weight of 432.9 . It is a derivative of thiazolo[3,2-b][1,2,4]triazole , a class of compounds known for their analgesic and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves a three-component and three-stage synthetic protocol . The structures of these compounds are supported by FT-IR, 1HNMR, and Mass spectra .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the 1H-NMR spectrum of similar compounds showed singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the presence of signals for C=O groups at 1650–1712 cm−1 in the IR absorption spectra .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like IR, 1H-NMR, and Mass spectroscopy . For example, the IR spectrum of similar compounds showed two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Structural and Crystallographic Studies

- Compounds structurally similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide have been studied for their crystal structures and spectral data. Gülsüm Gündoğdu et al. (2017) conducted a study on two analog compounds, characterized by various spectral techniques and X-ray powder diffraction, providing insights into their crystallographic features (Gündoğdu et al., 2017).

Anticancer Potential

- A study by Roman Lesyk et al. (2007) synthesized and evaluated novel thiazolo[3,2-b][1,2,4]triazol-6-ones for their anticancer activity, revealing efficacy against various human cancer cell lines. These findings suggest the potential of structurally related compounds in cancer therapy (Lesyk et al., 2007).

Fungicidal Activity

- E. M. El-Telbani et al. (2007) explored the synthesis of heteroaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showing preliminary fungicidal activity. This highlights the potential of related compounds in agricultural and pharmaceutical applications (El-Telbani et al., 2007).

Antimicrobial Properties

- Research by S. Swamy et al. (2006) synthesized 1,2,4-triazolo-1,3,4-thiadiazole derivatives, including structurally related compounds, demonstrating significant antimicrobial activity. This indicates the utility of such compounds in combating microbial infections (Swamy et al., 2006).

Anti-Inflammatory and Analgesic Effects

- B. Tozkoparan et al. (2004) reported on the synthesis and pharmacological evaluation of 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, indicating their anti-inflammatory and analgesic properties, which could be relevant for similar compounds in medical applications (Tozkoparan et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, thiazoles have been found to act as antioxidants, reducing oxidative stress in the body . Triazoles, on the other hand, have been found to have anticancer properties .

Biochemical Pathways

For instance, thiazoles have been found to have antioxidant properties, suggesting they may affect pathways related to oxidative stress .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the potential pharmacokinetics of this compound.

Result of Action

For instance, thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Safety and Hazards

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The design and synthesis of new compounds by molecular hybridization of previously described derivatives could be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, can interact with a variety of enzymes and receptors in the biological system . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide interacts with are not yet identified .

Cellular Effects

Thiazole derivatives are known to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4OS/c1-13-3-4-16(11-14(13)2)20(27)23-10-9-18-12-28-21-24-19(25-26(18)21)15-5-7-17(22)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHAARQNIPVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

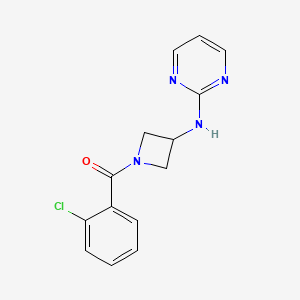

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

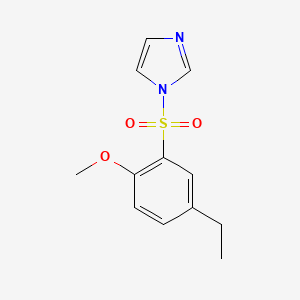

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

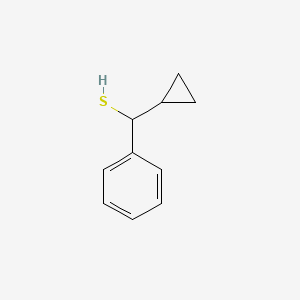

![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)

![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)